
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and octylsulfanyl groups at the 8th and 5th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline, can be achieved through various methods. One of the classical methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Sulfonyl- (1-pyrazolyl)-quinoline: Combines quinoline with a pyrazolyl ring through a sulfonyl bridge.
Isoquinoline Derivatives: Functionalized isoquinolines with similar structural features.
Uniqueness
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and octylsulfanyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
60465-84-1 |
|---|---|
Molecular Formula |
C18H25NS2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
8-methylsulfanyl-5-octylsulfanylquinoline |
InChI |
InChI=1S/C18H25NS2/c1-3-4-5-6-7-8-14-21-16-11-12-17(20-2)18-15(16)10-9-13-19-18/h9-13H,3-8,14H2,1-2H3 |
InChI Key |
YUDDEIUNYGIIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


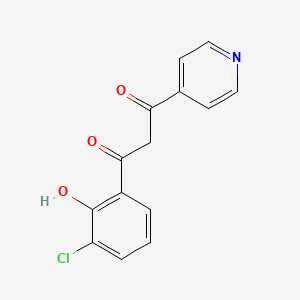
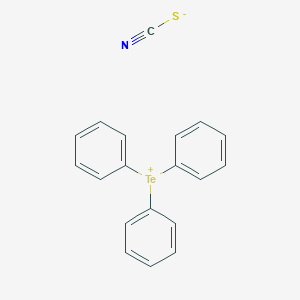
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)



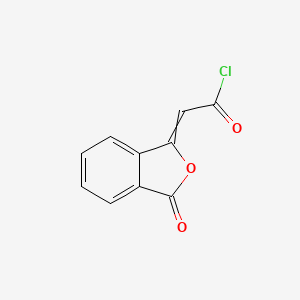
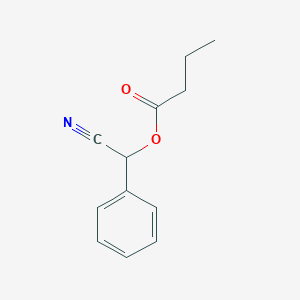
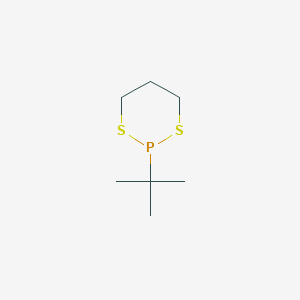
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)
